2,3,6,7-Tetraphenylimidazo[1,2-b][1,2,4]triazine
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Overview
Description
2,3,6,7-Tetraphenylimidazo[1,2-b][1,2,4]triazine is a heterocyclic compound with the molecular formula C29H20N4. It is a member of the triazine family, which is known for its diverse applications in various fields, including chemistry, biology, and industry . This compound is characterized by its unique structure, which includes an imidazo[1,2-b][1,2,4]triazine core substituted with four phenyl groups.
Preparation Methods
The synthesis of 2,3,6,7-Tetraphenylimidazo[1,2-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of this compound precursors in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
2,3,6,7-Tetraphenylimidazo[1,2-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3,6,7-Tetraphenylimidazo[1,2-b][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies due to its unique structure and properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Mechanism of Action
The mechanism of action of 2,3,6,7-Tetraphenylimidazo[1,2-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2,3,6,7-Tetraphenylimidazo[1,2-b][1,2,4]triazine can be compared with other similar compounds, such as:
Triazines: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting properties, which make it suitable for a wide range of applications.
Properties
CAS No. |
70111-81-8 |
---|---|
Molecular Formula |
C29H20N4 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
2,3,6,7-tetraphenylimidazo[1,2-b][1,2,4]triazine |
InChI |
InChI=1S/C29H20N4/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)32-33-28(24-19-11-4-12-20-24)27(31-29(33)30-25)23-17-9-3-10-18-23/h1-20H |
InChI Key |
YDWJRKLTCQTYIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
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